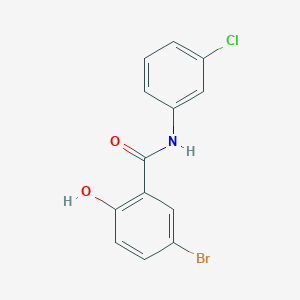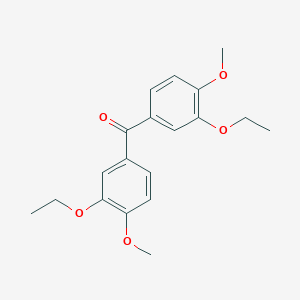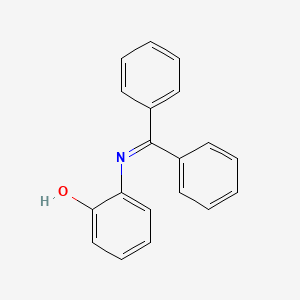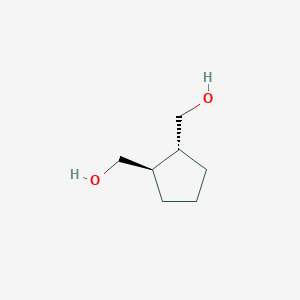
(1R,2R)-1,2-Cyclopentanedimethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1R,2R)-1,2-Cyclopentanedimethanol: is an organic compound with a cyclopentane ring substituted with two hydroxymethyl groups at the 1 and 2 positions in a trans configuration
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (1R,2R)-1,2-Cyclopentanedimethanol typically involves the dihydroxylation of cyclopentene derivatives. One common method is the Sharpless asymmetric dihydroxylation, which uses osmium tetroxide (OsO4) as a catalyst and a chiral ligand to achieve high enantioselectivity . The reaction conditions often include the use of potassium ferricyanide as an oxidant and tert-butyl alcohol as a solvent.
Industrial Production Methods: Industrial production of this compound may involve similar dihydroxylation processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.
Analyse Chemischer Reaktionen
Types of Reactions: (1R,2R)-1,2-Cyclopentanedimethanol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form cyclopentane derivatives with different substituents.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) can facilitate substitution reactions.
Major Products:
Oxidation: Formation of cyclopentanedicarboxylic acid or cyclopentanedial.
Reduction: Formation of cyclopentane derivatives with hydroxyl or alkyl groups.
Substitution: Formation of cyclopentane derivatives with halogen or other functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry: (1R,2R)-1,2-Cyclopentanedimethanol is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules through various chemical transformations.
Biology: In biological research, this compound can be used as a precursor for the synthesis of biologically active molecules, including potential pharmaceuticals.
Medicine: The compound’s derivatives may have potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism by which (1R,2R)-1,2-Cyclopentanedimethanol exerts its effects depends on its specific application. In chemical reactions, the hydroxyl groups can participate in hydrogen bonding and nucleophilic attacks, influencing the reactivity and selectivity of the compound. In biological systems, the compound’s derivatives may interact with specific enzymes or receptors, modulating their activity and leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
cis-1,2-Dihydroxymethylcyclopentane: The cis isomer has different spatial arrangement of the hydroxymethyl groups, leading to distinct chemical and physical properties.
1,2-Dimethylcyclopentane: This compound has methyl groups instead of hydroxymethyl groups, resulting in different reactivity and applications.
Cyclopentane-1,2-diol: Similar to (1R,2R)-1,2-Cyclopentanedimethanol but lacks the additional methyl groups, affecting its chemical behavior.
Uniqueness: this compound is unique due to its trans configuration, which imparts specific stereochemical properties that can influence its reactivity and interactions in various chemical and biological contexts .
Eigenschaften
Molekularformel |
C7H14O2 |
|---|---|
Molekulargewicht |
130.18 g/mol |
IUPAC-Name |
[(1R,2R)-2-(hydroxymethyl)cyclopentyl]methanol |
InChI |
InChI=1S/C7H14O2/c8-4-6-2-1-3-7(6)5-9/h6-9H,1-5H2/t6-,7-/m0/s1 |
InChI-Schlüssel |
NXKFMUFJMLNJOB-BQBZGAKWSA-N |
Isomerische SMILES |
C1C[C@H]([C@@H](C1)CO)CO |
Kanonische SMILES |
C1CC(C(C1)CO)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(S)-(3,4-Dimethoxybicyclo[4.2.0]octa-1(6),2,4-trien-7-yl)methanamine hydrochloride](/img/structure/B8558188.png)
![3-(4-Amino-3-methoxyphenyl)-7-iodothieno[3,2-c]pyridin-4-amine](/img/structure/B8558210.png)
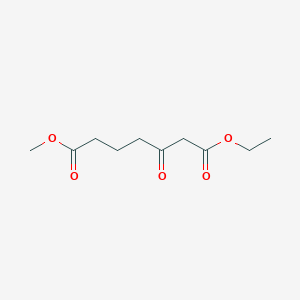
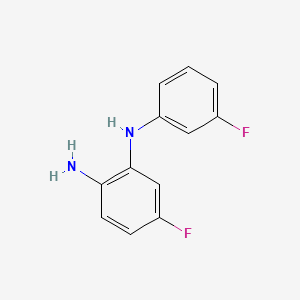
![3-ethyl-3H-furo[3,4-c]pyridin-1-one](/img/structure/B8558241.png)

![4-(1H-pyrrolo[2,3-b]pyridin-3-yl)quinolin-2-amine](/img/structure/B8558251.png)

